Hexafluorobenzene

Catalog No.
S573771
CAS No.
392-56-3
M.F
C6F6
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluorobenzene

CAS Number

392-56-3

Product Name

Hexafluorobenzene

IUPAC Name

1,2,3,4,5,6-hexafluorobenzene

Molecular Formula

C6F6

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

ZQBFAOFFOQMSGJ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)F

Synonyms

hexafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)F

The exact mass of the compound Hexafluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21628. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexafluorobenzene (C6F6) is a perfluorinated aromatic compound, structurally analogous to benzene but with fundamentally different electronic and chemical properties.[1][2] Due to the complete substitution of hydrogen with highly electronegative fluorine atoms, the molecule is electron-deficient, chemically stable, and possesses a high density and distinct boiling point (80-82 °C) compared to its hydrocarbon counterpart.[1][3][4] These core attributes make it a critical procurement choice as a specialized nonpolar solvent, a reference standard in 19F and 13C NMR spectroscopy, and a key precursor for nucleophilic aromatic substitution (SNA_r_) reactions in materials science.[3][4][5]

Substituting Hexafluorobenzene with benzene or partially fluorinated analogs is frequently unviable due to profound differences in chemical reactivity and intermolecular forces. Benzene undergoes electrophilic substitution, whereas the electron-deficient ring of C6F6 is susceptible to nucleophilic attack, making their roles as synthetic precursors mutually exclusive.[5][6] Furthermore, C6F6 possesses a large, inverted quadrupole moment compared to benzene, leading to strong, orientation-specific arene-perfluoroarene stacking interactions that are fundamentally different from the weaker pi-pi stacking of benzene.[7][8][9] This distinction is critical in crystal engineering, supramolecular chemistry, and as a solvent where specific electrostatic interactions are required for reaction control or solute organization, making direct substitution impractical for reproducible outcomes.

Superior Arene-Perfluoroarene Stacking Energy for Supramolecular Assembly

The interaction between electron-rich arenes and electron-deficient perfluoroarenes is a distinct and powerful non-covalent interaction. The binding strength of the hexafluorobenzene-benzene complex is calculated to be approximately -5.6 to -7.0 kcal/mol, a value significantly stronger than typical benzene-benzene pi-stacking interactions and comparable to a conventional O-H···O hydrogen bond.[10] This strong, specific electrostatic attraction enables the formation of highly ordered co-crystals and supramolecular structures that are not accessible with benzene or less-fluorinated analogs alone.[8][11]

Evidence DimensionInteraction Energy
Target Compound Data-5.6 to -7.0 kcal/mol (with Benzene)
Comparator Or BaselineBenzene-Benzene interaction (typically -2 to -3 kcal/mol)
Quantified DifferenceUp to 2-3 times stronger interaction energy compared to benzene-benzene stacking
ConditionsCalculated and estimated experimental values for the 1:1 complex.

For applications in crystal engineering and materials self-assembly, this stronger and more specific interaction provides a reliable design motif for creating ordered solid-state architectures.

Defined Physical Properties for Process Control and Low-Temperature Applications

Hexafluorobenzene offers a distinct and operationally useful set of physical properties compared to its common hydrocarbon analog, benzene. It has a significantly higher boiling point (80.3 °C vs. 80.1 °C for benzene) and a much higher density (1.612 g/cm³ vs. 0.874 g/cm³ for benzene).[2][11] Critically, its melting point of 5.2 °C is just below that of benzene (5.5 °C), making it a viable liquid solvent for processes near room temperature where benzene would solidify.[2] This combination of properties allows for its use under conditions where benzene is unsuitable, particularly in density-driven separations or as a liquid medium just above freezing.

Evidence DimensionMelting Point & Density
Target Compound DataMelting Point: 5.2 °C; Density: 1.612 g/cm³
Comparator Or BaselineBenzene: Melting Point: 5.5 °C; Density: 0.874 g/cm³
Quantified DifferenceNearly double the density with a slightly lower melting point
ConditionsStandard state (25 °C, 100 kPa)

These defined physical constants are essential for process modeling, reaction engineering, and ensuring phase behavior, making it a predictable and reliable choice for manufacturing and laboratory workflows.

Unique Precursor for Nucleophilic Aromatic Substitution (SNA_r_)

Unlike benzene, which is inert to nucleophiles, hexafluorobenzene readily undergoes nucleophilic aromatic substitution (SNA_r_). The strong inductive effect of the six fluorine atoms activates the ring for attack by a wide range of nucleophiles, including alkoxides, thiolates, and amines, to displace a fluorine atom.[5][12] This reactivity is foundational for synthesizing complex polyfluorinated molecules. For instance, reaction with sodium hydrosulfide cleanly affords pentafluorothiophenol.[2] This predictable reactivity makes C6F6 a superior and often necessary starting material for building blocks used in fluorinated polymers, liquid crystals, and pharmaceuticals, a role that benzene or less-activated fluoroarenes cannot fulfill under similar conditions.

Evidence DimensionReactivity toward Nucleophiles
Target Compound DataReadily undergoes SNA_r_ with various nucleophiles (e.g., NaSH, NaOR, R-Li)
Comparator Or BaselineBenzene: Inert to nucleophilic attack under standard conditions; requires electrophilic substitution.
Quantified DifferenceQualitatively opposite and exclusive reactivity profile
ConditionsModerate temperatures, typically in polar aprotic solvents.

This unique and reliable reactivity profile is the primary reason for procuring hexafluorobenzene as a key precursor for advanced, fluorine-containing functional materials.

Precursor for Perfluorinated Building Blocks in Organic Electronics and Polymers

Leveraging its high reactivity in nucleophilic aromatic substitution (SNA_r_), hexafluorobenzene is the designated starting material for synthesizing pentafluorophenyl-containing monomers and functional materials. Its predictable reaction with nucleophiles allows for the controlled introduction of functional groups, a critical step in manufacturing components for heat-resistant polymers and materials for organic electronics where benzene is completely unreactive.[2][5]

Specialty Solvent and Co-former in Crystal Engineering

The strong and specific arene-perfluoroarene interactions make hexafluorobenzene a valuable tool for inducing crystallization or forming ordered co-crystals with electron-rich aromatic compounds.[8][11] When conventional solvents fail to produce high-quality crystals, C6F6 can be used as a solvent or co-former to guide molecular packing through its distinct electrostatic potential, a capability not offered by benzene or other nonpolar solvents.[9]

Reference Standard and Non-perturbing Solvent for NMR Spectroscopy

Hexafluorobenzene is a widely used standard in 19F NMR and a non-protonated, non-coordinating solvent for 1H and 13C NMR spectroscopy.[3][4] Its simple, single-peak 19F NMR spectrum and lack of interfering signals in proton or carbon spectra make it a reliable choice for quantitative analysis and for studying analytes that might interact with more conventional deuterated solvents like chloroform or benzene.

XLogP3

2.5

Boiling Point

80.2 °C

LogP

2.55 (LogP)

Melting Point

5.3 °C

UNII

CMC18T611K

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (10.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

84.51 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

392-56-3

Wikipedia

Hexafluorobenzene

General Manufacturing Information

Benzene, 1,2,3,4,5,6-hexafluoro-: ACTIVE

Dates

Last modified: 08-15-2023
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

Explore Compound Types